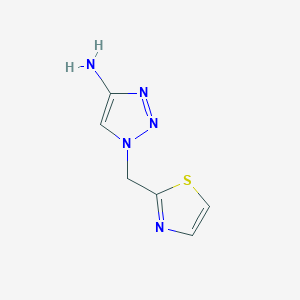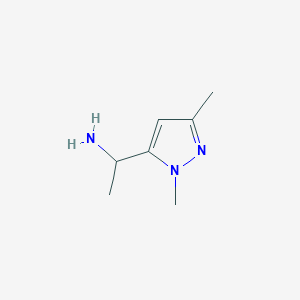
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate, followed by cyclocondensation . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the ethanamine group.
1-(1H-Pyrazol-5-yl)ethan-1-amine: Similar structure but without the methyl groups on the pyrazole ring.
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to the presence of both the ethanamine group and the dimethyl substitutions on the pyrazole ring.
Propriétés
Numéro CAS |
1496468-81-5 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,8H2,1-3H3 |
Clé InChI |
CXEIEACTYOVXOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
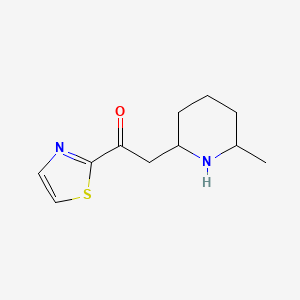
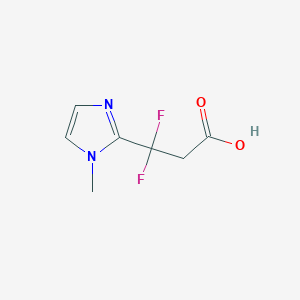

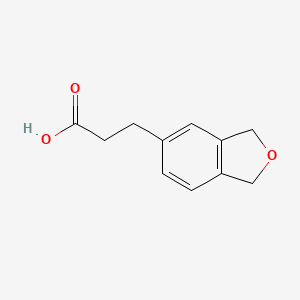
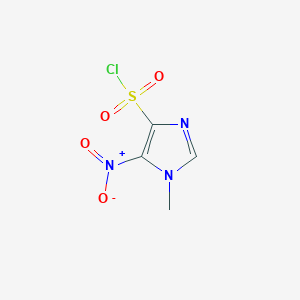
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
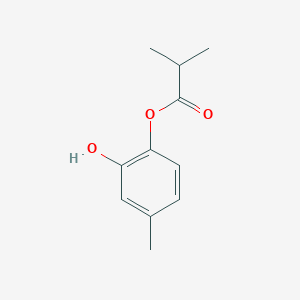
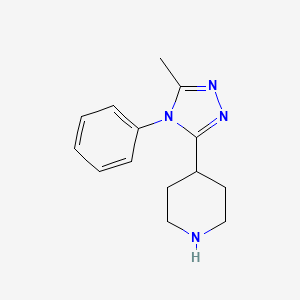
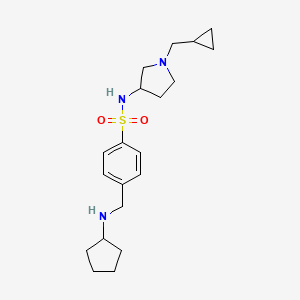
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
